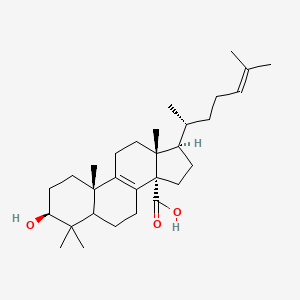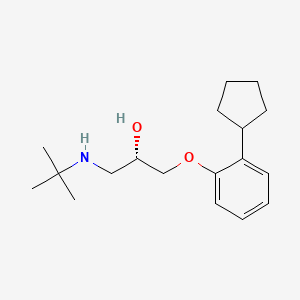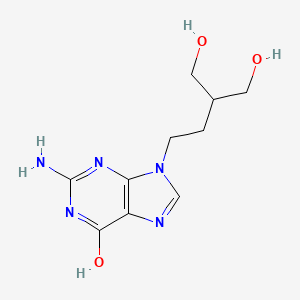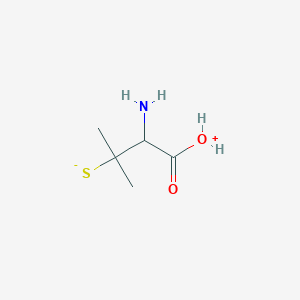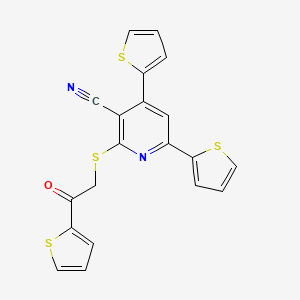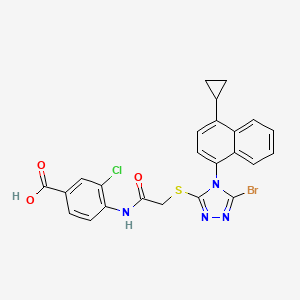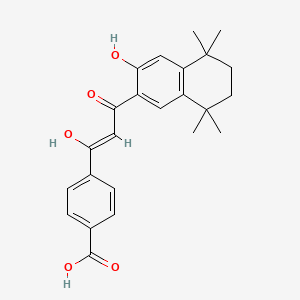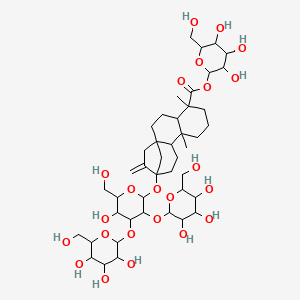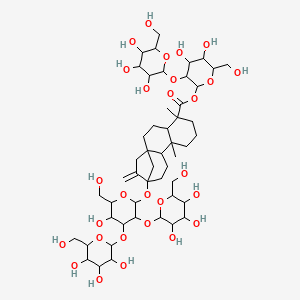
Remogliflozin etabonate
Vue d'ensemble
Description
Remogliflozin etabonate is a compound belonging to the gliflozin class, primarily used for the treatment of type 2 diabetes mellitus and non-alcoholic steatohepatitis. It is an orally bioavailable prodrug of remogliflozin, which is a potent and selective sodium-glucose co-transporter-2 inhibitor. This compound was discovered by Kissei Pharmaceutical and is currently being developed by BHV Pharma and Glenmark Pharmaceuticals .
Applications De Recherche Scientifique
Remogliflozin etabonate has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and esterification processes.
Biology: Investigated for its effects on glucose metabolism and its potential role in treating metabolic disorders.
Medicine: Extensively studied for its efficacy and safety in treating type 2 diabetes mellitus and non-alcoholic steatohepatitis. .
Industry: Used in the development of new antidiabetic drugs and formulations.
Mécanisme D'action
Remogliflozin etabonate is a prodrug that is converted to its active form, remogliflozin, in the body. Remogliflozin inhibits the sodium-glucose co-transporter-2 (SGLT2) located in the renal proximal tubules. By inhibiting SGLT2, remogliflozin reduces the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and lower blood glucose levels. This mechanism is independent of insulin, making it effective in patients with diminished pancreatic function or insulin resistance .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Remogliflozin etabonate plays a crucial role in biochemical reactions by inhibiting the sodium-glucose cotransporter 2 (SGLT2) located in the renal proximal tubules. This inhibition prevents the reabsorption of glucose from the renal filtrate back into the bloodstream, leading to increased urinary glucose excretion. The compound interacts with the SGLT2 protein, binding to its active site and blocking its function . Additionally, this compound is metabolized by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP2C19, to form its active metabolite, remogliflozin .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In renal epithelial cells, it inhibits SGLT2, leading to increased glucose excretion. This action reduces plasma glucose levels and improves glycemic control in patients with type 2 diabetes . Furthermore, this compound influences cell signaling pathways related to glucose metabolism and insulin sensitivity. It has been shown to reduce fasting plasma glucose and glycated hemoglobin levels in diabetic animal models . The compound also affects gene expression by modulating the activity of glucose transporters and enzymes involved in glucose metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active form, remogliflozin, which selectively inhibits SGLT2. By binding to the SGLT2 protein in the renal proximal tubules, remogliflozin blocks the reabsorption of glucose, leading to increased glucose excretion through urine . This mechanism is independent of insulin, making it effective in both type 1 and type 2 diabetes . Additionally, this compound undergoes metabolism by cytochrome P450 enzymes, resulting in the formation of inactive glucuronide conjugates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed and converted to its active form, remogliflozin, within the gastrointestinal tract . Studies have shown that this compound remains stable and effective over extended periods, with no significant degradation observed . Long-term studies in diabetic animal models have demonstrated sustained reductions in plasma glucose levels and improved glycemic control with chronic administration of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodent studies, higher doses of this compound have been associated with increased urinary glucose excretion and greater reductions in plasma glucose levels . At very high doses, some adverse effects such as hypoglycemia and dehydration have been observed . The optimal dosage for achieving therapeutic effects while minimizing adverse effects has been determined through dose-response studies in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and de-esterified in the gastrointestinal mucosa to form the active metabolite, remogliflozin . Remogliflozin is then metabolized primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2C19, to generate inactive glucuronide conjugates . These metabolic pathways ensure the efficient clearance of this compound from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Once absorbed, it is extensively bound to plasma proteins, facilitating its distribution throughout the body . The compound is primarily localized in the renal proximal tubules, where it exerts its inhibitory effects on SGLT2 . Additionally, this compound does not show preferential distribution to blood cells or melanin-containing tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the renal proximal tubules, where it targets the SGLT2 protein . The compound’s activity is dependent on its binding to the active site of SGLT2, preventing glucose reabsorption. This compound does not require specific targeting signals or post-translational modifications for its localization, as it is directly transported to the renal tubules following absorption .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of remogliflozin etabonate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring.
Introduction of the glucopyranoside moiety: This step involves the glycosylation reaction, where the glucopyranoside moiety is attached to the pyrazole ring.
Esterification: The final step involves the esterification of the glucopyranoside moiety to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of high-performance thin-layer chromatography (HPTLC) and other analytical techniques ensures the quality and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Remogliflozin etabonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to form remogliflozin.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Remogliflozin.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Comparaison Avec Des Composés Similaires
Remogliflozin etabonate is compared with other SGLT2 inhibitors such as dapagliflozin, empagliflozin, and canagliflozin. While all these compounds share a similar mechanism of action, this compound has some unique features:
Dosing: This compound is administered twice daily, whereas some other SGLT2 inhibitors are taken once daily.
Similar Compounds
- Dapagliflozin
- Empagliflozin
- Canagliflozin
Propriétés
IUPAC Name |
ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O9/c1-7-33-26(32)34-13-20-21(29)22(30)23(31)25(36-20)37-24-19(16(6)28(27-24)14(2)3)12-17-8-10-18(11-9-17)35-15(4)5/h8-11,14-15,20-23,25,29-31H,7,12-13H2,1-6H3/t20-,21-,22+,23-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOCLDQAQNNEAX-ABMICEGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1C(C(C(C(O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=NN(C(=C2CC3=CC=C(C=C3)OC(C)C)C)C(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963191 | |
| Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442201-24-3 | |
| Record name | Remogliflozin etabonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442201-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remogliflozin etabonate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442201243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remogliflozin etabonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Methyl-4-(4-(1-methylethoxy)benzyl)-1-(1-methylethyl)-1H-pyrazol-3-yl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMOGLIFLOZIN ETABONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR0QT6QSUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Remogliflozin Etabonate?
A: this compound is a prodrug that is rapidly hydrolyzed to its active form, Remogliflozin. Remogliflozin functions as a selective inhibitor of sodium-dependent glucose cotransporter-2 (SGLT2). [, , , , ] This inhibition prevents glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion and a reduction in blood glucose levels. [, , , , , ]
Q2: How does the pharmacokinetic profile of this compound differ from other SGLT2 inhibitors?
A: this compound exhibits a relatively short half-life compared to other SGLT2 inhibitors. [, ] This characteristic necessitates twice-daily dosing for optimal efficacy. [, ] Additionally, unlike some other SGLT2 inhibitors, it does not significantly accumulate in patients with mild or moderate renal impairment, suggesting that dosage adjustments may not be required in these populations. []
Q3: What is the significance of the active metabolite, GSK279782, in the pharmacological activity of this compound?
A: GSK279782, an active metabolite of Remogliflozin, also contributes to the drug's pharmacological activity. [, ] While not as potent as Remogliflozin, GSK279782 exhibits SGLT2 inhibitory activity and plays a role in overall glucose control. [, ]
Q4: How does this compound compare to other antidiabetic therapies in terms of its effect on blood pressure?
A: In clinical studies, this compound demonstrated a trend towards a decrease in blood pressure. [, ] While the exact mechanism is not fully understood, this effect could be attributed to increased urinary sodium excretion, reduced blood volume, or improved endothelial function. [, ]
Q5: Which cytochrome P450 (CYP) enzyme is primarily involved in the metabolism of Remogliflozin?
A: While in vitro studies have shown that CYP3A4 can metabolize Remogliflozin to its active metabolite GSK279782, clinical data suggest that CYP3A4 contributes to less than 50% of Remogliflozin metabolism. [, ] This indicates the involvement of multiple biotransformation pathways, including other CYP enzymes, UDP-glucuronosyltransferases (UGTs), and glucosidases, in the drug's clearance. [, ]
Q6: Are there any specific drug-drug interactions associated with this compound?
A: Based on in vitro and clinical data, this compound exhibits a low drug interaction potential. [] Its multiple biotransformation pathways and lack of significant inhibition of major drug transporters and CYP enzymes contribute to its low risk for clinically significant drug-drug interactions. []
Q7: What are the major metabolites of this compound identified in human plasma and urine?
A: Following oral administration, this compound is extensively metabolized, primarily via glucuronidation. [, ] Three glucuronide metabolites constitute the majority of circulating radioactivity in plasma and are the major components found in urine. [, ] GSK1997711, a specific glucuronide metabolite, represents a significant portion of the administered dose recovered in urine. [, ]
Q8: What analytical techniques are commonly employed for the quantification and characterization of this compound and its metabolites?
A: Various analytical methods have been developed and validated for the quantification of this compound, including UV spectrophotometry, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS). [, , , , , , ] These techniques are crucial for quality control during manufacturing, pharmacokinetic studies, and bioequivalence testing. [, , , , , , ]
Q9: What is the current understanding of this compound's safety profile?
A: Clinical trials and post-marketing surveillance indicate that this compound is generally well-tolerated. [, ] The most common adverse events reported include genital mycotic infections, urinary tract infections, and dizziness. [, ]
Q10: What are the potential advantages of fixed-dose combination therapies incorporating this compound?
A: Fixed-dose combinations (FDCs) containing this compound with other antidiabetic agents like Vildagliptin or Teneligliptin have been developed to enhance glycemic control and potentially improve patient adherence to therapy. [, , , ] By combining medications with complementary mechanisms of action, these FDCs aim to target multiple aspects of hyperglycemia while reducing pill burden and simplifying treatment regimens. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



